

The Boc-ON Reagent: A Comprehensive Technical Guide for Amine Protection

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Compound of Interest

Compound Name: 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile

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A Deep Dive into the Chemical Properties, Experimental Protocols, and Reaction Mechanisms of **2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile** (Boc-ON) for Advanced Research and Drug Development.

This technical guide provides an in-depth analysis of the Boc-ON reagent, a widely utilized tool for the protection of primary and secondary amines in organic synthesis, particularly in peptide chemistry and the development of complex pharmaceutical intermediates. This document, tailored for researchers, scientists, and drug development professionals, offers a comprehensive overview of the reagent's chemical properties, detailed experimental procedures, and a clear visualization of its reaction mechanism and workflow.

Core Chemical Properties of Boc-ON

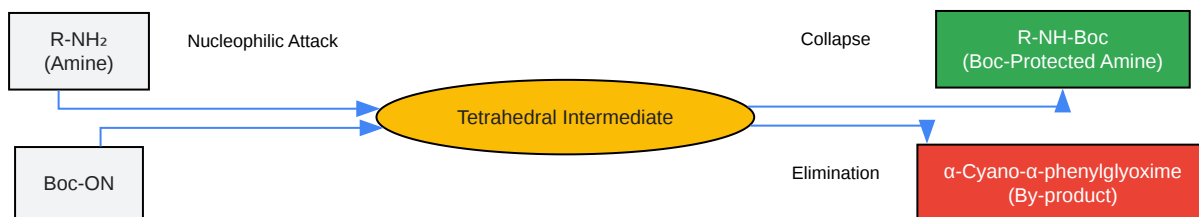
The Boc-ON reagent, with the chemical formula $C_{13}H_{14}N_2O_3$, is a stable, crystalline solid that offers significant advantages in the introduction of the tert-butoxycarbonyl (Boc) protecting group.^[1] Its key physical and chemical properties are summarized below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₃	[1]
Molecular Weight	246.27 g/mol	[1]
Melting Point	87-89 °C	[1]
Appearance	White to off-white crystalline powder	
Solubility	Very soluble in ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. Soluble in methanol, 2-propanol, and tert-butanol. Insoluble in petroleum ether and water.	[1]
Stability	Should be stored in a brown bottle in a freezer (-20°C) to prolong its shelf life. Gradual decomposition with the evolution of carbon dioxide occurs after several weeks at room temperature.	[1]

Reaction Mechanism and Experimental Workflow

The protection of an amine using Boc-ON proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Boc group. The reaction is typically carried out at room temperature in the presence of a mild base, such as triethylamine, to neutralize the liberated α -cyano- α -phenylglyoxime. A key advantage of using Boc-ON is the facile removal of the non-polar oxime by-product through simple extraction.[1]

Reaction Signaling Pathway

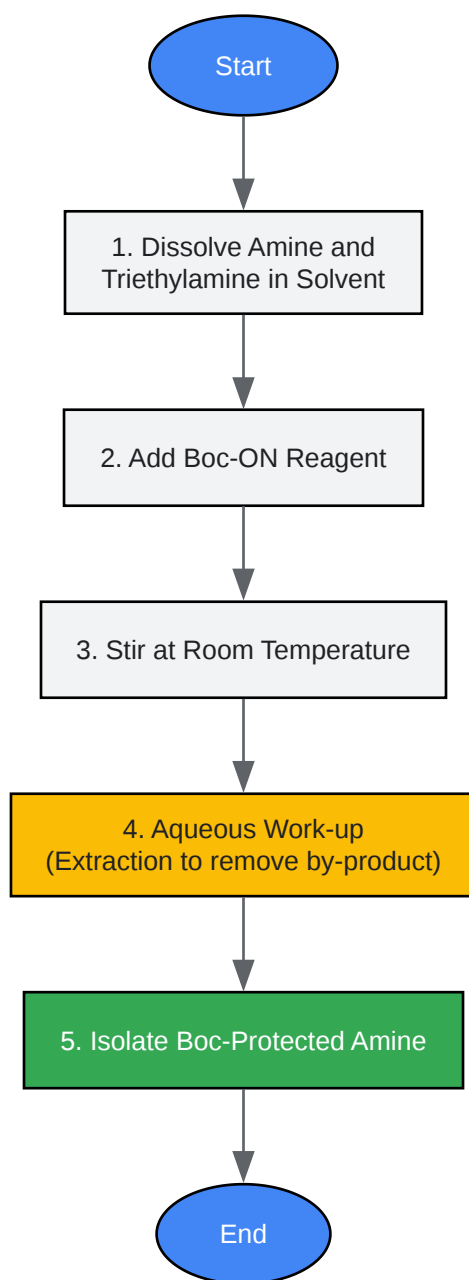


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Boc-ON Reaction Mechanism

Experimental Workflow

The following diagram outlines the general workflow for the Boc protection of an amine using the Boc-ON reagent.



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General Experimental Workflow

Detailed Experimental Protocol for Boc Protection of an Amino Acid

This protocol provides a step-by-step methodology for the N-protection of an amino acid using Boc-ON.

Materials:

- Amino Acid
- Boc-ON Reagent
- Triethylamine (Et_3N)
- Dioxane
- Water
- Ethyl Acetate (EtOAc)
- 5% Citric Acid Solution (or cold 1N HCl)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Rotary Evaporator
- Standard laboratory glassware

Procedure:

- Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
- Reaction Initiation: To the stirred solution at room temperature, add Boc-ON (1.1 equivalents).
- Reaction Monitoring: Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: a. Once the reaction is complete, dilute the mixture with water. b. Extract the aqueous layer twice with ethyl acetate to remove the oxime by-product. c. Acidify the aqueous layer to a pH of approximately 3 with a 5% citric acid solution or cold 1N HCl. d. Immediately extract the acidified aqueous layer three times with ethyl acetate.

- Isolation and Purification: a. Combine the organic extracts from the previous step. b. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-protected amino acid. d. The crude product can be further purified by recrystallization or column chromatography if necessary.

Spectral Data

The following table summarizes the key spectral data for the Boc-ON reagent.

Spectral Data	Characteristic Peaks	Reference
^1H NMR (90 MHz, CDCl_3)	δ (ppm): 1.60 (s, 9H, $\text{C}(\text{CH}_3)_3$), 7.38-7.61 (m, 3H, Ar-H), 7.94 (m, 2H, Ar-H)	[2]
^{13}C NMR	Characteristic signals for the tert-butyl group, the aromatic ring, the nitrile carbon, and the carbonyl carbon.	[3]
IR (KBr disc)	ν (cm^{-1}): ~1785 (C=O stretch)	[4]

This comprehensive guide provides essential information for the effective utilization of the Boc-ON reagent in synthetic chemistry. Its favorable chemical properties, straightforward reaction protocols, and the ease of by-product removal make it a valuable asset for researchers and drug development professionals.

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- 3. 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile | C₁₃H₁₄N₂O₃ | CID 5365066 - PubChem [pubchem.ncbi.nlm.nih.gov]
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